molecular formula C17H10O B14212559 3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one CAS No. 827319-20-0

3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one

Cat. No.: B14212559
CAS No.: 827319-20-0
M. Wt: 230.26 g/mol
InChI Key: XYKWDJCNJKDEOP-UHFFFAOYSA-N
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Description

3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one is an organic compound that features a phenyl group substituted with an ethynyl group at the para position and a phenylprop-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:

    Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)

    Co-catalyst: Copper(I) iodide (CuI)

    Base: Triethylamine (Et3N) or diisopropylamine (DIPA)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to 60°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The carbon-carbon triple bond can be reduced to a double or single bond.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one involves its interaction with molecular targets through its ethynyl and phenyl groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one
  • 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
  • 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one

Uniqueness

3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and enhances its potential for forming complex molecular architectures .

Properties

CAS No.

827319-20-0

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

3-(4-ethynylphenyl)-1-phenylprop-2-yn-1-one

InChI

InChI=1S/C17H10O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h1,3-11H

InChI Key

XYKWDJCNJKDEOP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2

Origin of Product

United States

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